molecular formula C14H16N2O3S B2952472 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide CAS No. 2309779-12-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide

Cat. No.: B2952472
CAS No.: 2309779-12-0
M. Wt: 292.35
InChI Key: PMJHVKLFQCITKL-UHFFFAOYSA-N
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Description

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further linked to a 4-(thiophen-3-yl)oxan-4-ylmethyl moiety, combining a tetrahydropyran (oxane) ring and a thiophene heterocycle.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13(12-1-5-16-19-12)15-10-14(3-6-18-7-4-14)11-2-8-20-9-11/h1-2,5,8-9H,3-4,6-7,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJHVKLFQCITKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the oxane and oxazole rings. The final step usually involves the formation of the carboxamide group through an amide coupling reaction using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability. The reaction conditions are carefully controlled to maximize yield and purity, often involving the use of catalysts and solvents that are compatible with industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can produce oxazoline or oxazolidine derivatives.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole Carboxamide Derivatives

Compound Name Key Substituents Notable Features
Target Compound 4-(Thiophen-3-yl)oxan-4-ylmethyl Combines oxazole with thiophene-oxane hybrid; potential for enhanced H-bonding and metabolic stability.
SSAA09E2 4-(4-Methylpiperazin-1-yl)phenylmethyl Piperazine-phenyl group; ACE2 inhibitor with antiviral activity.
N-(4-Cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide Thiophene-2-carboxamide, 4-cyano-3-methyl oxazole Electron-withdrawing cyano group; may enhance target affinity.
5-Methyl-N-(5-nitro-thiazol-2-yl)-3-phenylisoxazole-4-carboxamide 5-Nitrothiazole, 3-phenyl-4-carboxamide Nitro group increases electrophilicity; potential antibacterial activity.
  • Electronic Effects : The thiophene ring in the target compound contributes π-electron density, which may enhance interactions with aromatic residues in target proteins compared to SSAA09E2’s phenyl group . The oxane ring’s ether oxygen could participate in hydrogen bonding, a feature absent in purely aromatic analogs .

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : The thiophene moiety is synthesized via cyclization reactions.
  • Oxazole Formation : The oxazole ring is formed through condensation reactions involving appropriate precursors.
  • Carboxamide Group Introduction : The carboxamide functionality is introduced through amidation reactions.

The final product is characterized by its unique structural features that may contribute to its biological activity.

Antimicrobial Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial activity. A review highlighted the Minimum Inhibitory Concentrations (MIC) of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger:

CompoundMIC (µg/ml)Organism
111.6C. albicans
120.8A. niger
5-Fluorocytosine3.2C. albicans

This indicates that compounds in this class can effectively inhibit the growth of pathogenic fungi .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, Zibotentan, an oxazole derivative, has shown synergistic effects when combined with other chemotherapeutic agents like Paclitaxel . This suggests that this compound may similarly interact with cellular pathways involved in tumor growth.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
  • Cellular Pathway Modulation : By affecting signaling pathways related to cell survival and proliferation, it could enhance apoptotic processes in cancer cells.

Case Studies

Several case studies have reported on the biological activities of similar compounds:

  • Antibacterial Activity : A study evaluated the antibacterial properties of substituted oxazoles against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
  • Antifungal Efficacy : Another investigation focused on the antifungal activity against various Candida species, confirming that certain oxazole derivatives demonstrated effective inhibition at low concentrations .

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